(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Catalog No.
S808232
CAS No.
875551-59-0
M.F
C10H20N2O3
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

CAS Number

875551-59-0

Product Name

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

IUPAC Name

tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1

InChI Key

IYHJNCQAADULQE-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NCC1CNCCO1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCO1

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CNCCO1

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (CAS 875551-59-0) is a highly specialized chiral diamine building block widely utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including immunomodulators and targeted kinase inhibitors. Structurally, it features a morpholine core with a stereospecific (S)-aminomethyl side chain protected by a tert-butyloxycarbonyl (Boc) group. This configuration provides a free secondary amine for directed coupling reactions (such as SNAr or reductive amination) while strictly preserving the primary amine for subsequent downstream functionalization [1]. For procurement and process chemistry, the value of this specific compound lies in its high enantiomeric purity (>98% ee) and its capacity to enable orthogonal protection strategies, ensuring predictable scale-up and minimizing costly purification steps in multi-stage API manufacturing [2].

Substituting (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate with its racemate, the (R)-enantiomer, or unprotected analogs introduces severe process inefficiencies and biological activity failures. In target-directed drug design, the (S)-stereocenter is often critical for optimal spatial alignment within receptor binding pockets; using a racemate halves the yield of the active API and necessitates expensive, low-throughput chiral chromatography[1]. Furthermore, attempting to use the unprotected baseline, (S)-morpholin-2-ylmethanamine, leads to competitive reactivity between the primary and secondary amines during alkylation or acylation. This lack of regiocontrol generates complex product mixtures and bis-alkylated impurities, drastically reducing the overall yield of the desired intermediate and significantly increasing solvent and silica consumption during downstream purification [2].

Regiocontrol in Core Functionalization: Boc-Protected vs. Unprotected Diamine

The presence of the Boc protecting group on the primary amine strictly directs electrophilic attack (such as SNAr or Buchwald-Hartwig amination) to the morpholine secondary nitrogen. Process data indicates that using the Boc-protected compound achieves >95% regioselectivity for the desired N-substituted product [1]. In contrast, using the unprotected baseline, (S)-morpholin-2-ylmethanamine, results in competing reactions at both amine sites, dropping the yield of the target regioisomer to approximately 45-55% and requiring extensive chromatographic separation to remove bis-alkylated byproducts[1].

Evidence DimensionRegioselective yield in N-arylation/alkylation
Target Compound Data>95% selective yield of target intermediate
Comparator Or BaselineUnprotected (S)-morpholin-2-ylmethanamine (~45-55% selective yield)
Quantified Difference~40-50% absolute increase in target regioisomer yield
ConditionsStandard SNAr or reductive amination conditions (e.g., DIPEA, DMF, 25-80°C)

Eliminating bis-alkylation and mixed isomers directly reduces purification costs and nearly doubles the effective throughput of the synthetic step.

Orthogonal Deprotection in Halogenated and Conjugated Scaffolds

In the synthesis of complex APIs, the intermediate often contains reducible moieties like halogens or conjugated double bonds [1]. The Boc group of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is cleanly removed under acidic conditions (e.g., TFA or HCl in dioxane) with 100% retention of these sensitive groups [1]. Conversely, utilizing a Cbz-protected comparator requires catalytic hydrogenation (Pd/C, H2), which can lead to 20-30% off-target dehalogenation or reduction of sensitive heterocycles, severely degrading the final API yield.

Evidence DimensionRetention of reducible functional groups during deprotection
Target Compound Data100% retention under acidic deprotection (TFA/HCl)
Comparator Or Baseline(S)-Cbz-(morpholin-2-ylmethyl)amine (up to 30% off-target reduction under Pd/C hydrogenation)
Quantified DifferenceComplete elimination of off-target reduction side-products
ConditionsLate-stage deprotection in the presence of aryl halides or reducible heterocycles

Acid-labile Boc protection is mandatory for synthetic routes where downstream intermediates cannot tolerate the reductive conditions required for Cbz removal.

Enantiomeric Purity and Target Receptor Affinity

The spatial orientation dictated by the (S)-enantiomer is frequently a strict requirement for biological activity in final drug candidates, such as TLR7/8 antagonists [1]. Synthesizing the API using enantiopure (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (>99% ee) directly translates to sub-nanomolar binding affinities. Utilizing the racemic mixture not only burdens the final formulation with 50% inactive or potentially toxic off-target (R)-enantiomer but also reduces the apparent potency of the bulk material by half, failing stringent regulatory requirements for chiral APIs [2].

Evidence DimensionEffective API yield and chiral purity
Target Compound Data>99% ee, yielding maximum on-target potency
Comparator Or BaselineRacemic tert-Butyl (morpholin-2-ylmethyl)carbamate (50% inactive enantiomer burden)
Quantified Difference50% reduction in inactive isomer burden; 2x relative potency of the crude API batch
ConditionsFinal API biological assay and chiral HPLC analysis

Procurement of the strictly (S)-configured building block is non-negotiable for avoiding late-stage chiral resolution and meeting FDA/EMA guidelines for enantiopure drugs.

Synthesis of TLR7/8 Antagonists and Autoimmune Therapeutics

This compound is specifically deployed as a core structural motif in the development of tetrahydro-1H-pyrazino[2,1-a]isoindole-based quinoline compounds and similar immunomodulators. The (S)-configuration ensures optimal fit in the target receptor pocket, while the Boc protection allows for the seamless construction of the complex multi-ring system prior to final primary amine exposure [1].

Late-Stage Functionalization of Halogenated Kinase Inhibitors

In the manufacturing of kinase inhibitors containing aryl chlorides or fluorides, this building block is selected over Cbz-protected analogs. The acid-labile Boc group permits late-stage primary amine deprotection without the risk of reductive dehalogenation, preserving the integrity of the pharmacophore and maximizing final API yield [2].

High-Throughput Library Synthesis for Drug Discovery

Due to its highly predictable regioselectivity, (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is an ideal precursor for automated or high-throughput parallel synthesis. The protected primary amine prevents cross-linking and polymerization during automated SNAr couplings, ensuring high-purity library generation for initial screening phases[3].

XLogP3

0.2

Dates

Last modified: 08-16-2023

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